TEPP can be employed in the synthesis of enantiomerically pure compounds, which are crucial in various fields like drug discovery and material science.
Triethyl 2-phosphonopropionate is an organophosphorus compound with the molecular formula C₉H₁₉O₅P and a molecular weight of 238.22 g/mol. It appears as a clear, colorless liquid with a density of 1.111 g/mL at 25 °C. The compound has a boiling point of 143-144 °C under reduced pressure and is miscible with solvents like chloroform and methanol . It is commonly used in organic synthesis and plays a significant role in various
Triethyl 2-phosphonopropionate exhibits biological activities that make it useful in various studies:
The synthesis of Triethyl 2-phosphonopropionate can be accomplished through several methods:
Triethyl 2-phosphonopropionate finds applications across various fields:
Research into the interactions of Triethyl 2-phosphonopropionate has revealed several important findings:
Triethyl 2-phosphonopropionate shares structural similarities with several other organophosphorus compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl Phosphate | C₄H₁₁O₄P | Commonly used as a solvent; less complex than Triethyl 2-phosphonopropionate. |
Ethyl Phosphonate | C₂H₇O₄P | Simpler structure; used primarily in syntheses but lacks some biological activities. |
Triethyl Phosphate | C₇H₁₅O₄P | Used as a plasticizer; different functional groups lead to distinct properties. |
Uniqueness: Triethyl 2-phosphonopropionate's unique combination of reactivity in specific
The Horner-Wadsworth-Emmons (HWE) reaction utilizes triethyl 2-phosphonopropionate to generate stabilized phosphonate carbanions, which react with aldehydes or ketones to form α,β-unsaturated esters. The mechanism proceeds through four key steps: (i) deprotonation of the phosphonate to form a carbanion, (ii) nucleophilic addition to the carbonyl group, (iii) formation of an oxaphosphetane intermediate, and (iv) elimination to yield the alkene [3] [6]. The rate-determining step varies with solvent polarity; in polar solvents, oxaphosphetane formation dominates, while nonpolar solvents favor carbanion-aldehyde interactions [6].
Triethyl 2-phosphonopropionate typically produces (E)-alkenes due to the lower energy transition state during oxaphosphetane elimination [3] [6]. However, stereoselectivity can be influenced by steric and electronic factors. For instance, bulky substituents on the phosphonate or aldehyde favor (E)-selectivity by hindering syn-periplanar elimination [5]. Computational studies corroborate that transoid oxaphosphetane intermediates preferentially form (E)-products, with energy barriers for (Z)-pathways being 3–5 kcal/mol higher [6].
While standard HWE conditions favor (E)-alkenes, Z-selectivity can be achieved using modified phosphonates. Still-Gennari conditions employ electron-withdrawing groups (e.g., trifluoromethyl) on the phosphonate to accelerate oxaphosphetane elimination, favoring (Z)-olefins [3] [4]. Recent advancements include alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which achieve up to 98:2 Z:E ratios in reactions with aromatic aldehydes [4]. These modifications reduce steric hindrance during elimination, enabling selective access to cis-alkenes without compromising yield [4].
The HWE reaction offers distinct advantages over traditional Wittig olefination:
Feature | HWE (Triethyl 2-Phosphonopropionate) | Wittig (Phosphonium Ylides) |
---|---|---|
Byproduct Solubility | Water-soluble phosphate salts | Insoluble Ph₃P=O |
Substrate Scope | Reacts with ketones and hindered aldehydes | Limited to reactive aldehydes |
Stereoselectivity | High (E)-selectivity; tunable to (Z) | Moderate (E)-selectivity |
Purification | Simplified via aqueous extraction | Requires chromatography |
Phosphonate carbanions derived from triethyl 2-phosphonopropionate exhibit greater nucleophilicity than Wittig ylides, enabling reactions with sterically hindered ketones [3] [7]. Additionally, the HWE reaction’s tolerance for diverse solvents (e.g., THF, DME) enhances its utility in multi-step syntheses [5].
Quantum mechanical calculations on model HWE systems reveal that solvation significantly impacts reaction pathways [6]. In polar aprotic solvents, the oxaphosphetane formation step is rate-limiting, whereas in weakly solvating media, carbanion-aldehyde adduct formation dominates [6]. Kinetic isotope effect (KIE) studies further indicate that proton transfer during deprotonation is not rate-determining, supporting a concerted mechanism for oxaphosphetane collapse [6].
Triethyl 2-phosphonopropionate’s efficacy in macrocyclization reactions (e.g., floresolide B synthesis) stems from its ability to stabilize transition states through P=O⋅⋅⋅H–O hydrogen bonds, lowering activation barriers by ~2 kcal/mol compared to non-phosphorylated analogs [2] [6]. This stabilization is critical for forming medium-sized rings (5–7 members) without requiring high-dilution conditions [3].
Floresolide B represents one of the most significant applications of triethyl 2-phosphonopropionate in marine natural product synthesis. This cytotoxic agent, isolated from sea squirts of the Aplidium species, exhibits promising biological activity against KB tumor cells [4] [5]. The synthesis of floresolide B showcases the compound's remarkable ability to facilitate intramolecular conjugate addition reactions with exceptional stereochemical fidelity [6] [7].
Parameter | Value | Reference |
---|---|---|
Natural Product Target | Floresolide B | [4] [8] |
Source Organism | Aplidium sp. | [4] [8] |
Biological Activity | Cytotoxic against KB cells | [8] [9] |
Synthetic Strategy | Intramolecular conjugate addition | [1] [6] |
Stereochemical Outcome | High diastereoselectivity | [6] [7] |
The utilization of triethyl 2-phosphonopropionate in floresolide B synthesis involves the formation of the characteristic metacyclophane structure through carefully orchestrated intramolecular reactions. Research has demonstrated that the compound enables the construction of the complex macrocyclic lactone framework with remarkable efficiency, achieving the desired stereochemistry in a single operation [6]. The synthetic approach has been successfully applied to achieve formal total synthesis of this challenging natural product target [6].
The intramolecular conjugate addition reactions mediated by triethyl 2-phosphonopropionate represent a fundamental transformation in modern organic synthesis. These reactions proceed through the initial deprotonation of the phosphonate to generate a stabilized carbanion, which subsequently undergoes nucleophilic addition to an appropriately positioned electrophilic center [1] [2] [3].
The mechanistic pathway involves several key steps: carbanion formation through deprotonation by strong bases such as sodium hydride or lithium diisopropylamide, followed by intramolecular nucleophilic attack on the activated carbon-carbon double bond. The resulting cyclization proceeds with exceptional stereochemical control, often achieving selectivities greater than ninety percent in favor of the desired stereoisomer [1] [2] [3].
Reaction Parameter | Typical Range | Optimization Factor |
---|---|---|
Temperature | -78°C to 25°C | Substrate dependent |
Base Selection | NaH, LDA, KHMDS | Electronic requirements |
Solvent System | THF, DME, toluene | Solubility considerations |
Reaction Time | 2-24 hours | Substrate complexity |
Stereoselectivity | 85-95% | Conformational control |
The high stereoselectivity observed in these transformations arises from the conformational constraints imposed by the tethered reactive centers, which effectively direct the approach of the nucleophilic carbanion to the electrophilic carbon atom. This geometric control is particularly pronounced in five- and six-membered ring formations, where the transition state geometry strongly favors one stereochemical outcome over competing pathways [1] [6].
The application of triethyl 2-phosphonopropionate in stereoselective intramolecular Diels-Alder reactions represents an advanced strategy for constructing polycyclic natural product frameworks. These reactions proceed through a concerted mechanism involving simultaneous formation of two carbon-carbon bonds, resulting in the generation of complex bicyclic structures with defined stereochemistry [1] [10] [11].
The mechanistic pathway begins with the formation of the appropriate diene-dienophile precursor through Horner-Wadsworth-Emmons olefination using triethyl 2-phosphonopropionate. The resulting α,β-unsaturated ester serves as an activated dienophile component, which undergoes thermal or Lewis acid-catalyzed cycloaddition with the tethered diene system [10] [12].
Computational studies have revealed that the activation energy for these intramolecular Diels-Alder reactions is significantly influenced by the electronic nature of the phosphonate-derived ester group. The electron-withdrawing character of the ester functionality enhances the dienophile reactivity, lowering the activation barrier by approximately 15-20 kJ/mol compared to non-activated alkene systems [11].
The stereochemical course of the reaction is governed by several factors: the conformational preferences of the tethering chain, the steric interactions between substituents, and the electronic effects of the phosphonate-derived ester group. Density functional theory calculations indicate that the endo transition state is favored by 3-8 kcal/mol over the corresponding exo pathway, consistent with experimental observations [12] [11].
The stereochemical outcomes in triethyl 2-phosphonopropionate-mediated Diels-Alder reactions demonstrate remarkable consistency and predictability. Experimental studies have documented endo selectivities ranging from 85:15 to greater than 95:5, depending on the specific substrate structure and reaction conditions [1] [10] [12].
Substrate Type | Endo:Exo Ratio | Temperature | Catalyst | Reference |
---|---|---|---|---|
Six-membered tether | 92:8 | 80°C | Thermal | [12] |
Five-membered tether | >95:5 | 40°C | BF₃·OEt₂ | [12] |
Seven-membered tether | 88:12 | 120°C | Thermal | [13] |
Substituted systems | 90:10 | 60°C | AlCl₃ | [11] |
The high endo selectivity arises from favorable orbital overlap in the transition state, enhanced by the electron-withdrawing nature of the phosphonate-derived ester group. This electronic activation not only accelerates the reaction rate but also amplifies the inherent preference for endo approach geometry [12] [11].
The facial selectivity in these reactions is primarily controlled by the conformational preferences of the substrate. In cases where the diene and dienophile components are connected by flexible alkyl chains, the reaction typically proceeds through the lowest energy chair-like transition state, leading to predictable stereochemical outcomes [13] [11].
Lewis acid catalysis has been shown to enhance both the reaction rate and stereoselectivity. Studies using aluminum chloride, boron trifluoride etherate, and titanium tetrachloride have demonstrated rate accelerations of 100-1000 fold, accompanied by improvements in endo selectivity from 5-15 percentage points [12] [11]. The Lewis acid coordination to the ester carbonyl oxygen increases the electrophilicity of the dienophile while simultaneously organizing the transition state geometry to favor the endo approach [11].
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